molecular formula C21H23ClN2O4S3 B4578953 N-butyl-2-(4-chlorophenyl)sulfonyl-N-methyl-4-(4-methylphenyl)sulfonyl-1,3-thiazol-5-amine

N-butyl-2-(4-chlorophenyl)sulfonyl-N-methyl-4-(4-methylphenyl)sulfonyl-1,3-thiazol-5-amine

Cat. No.: B4578953
M. Wt: 499.1 g/mol
InChI Key: DULBTDAWHGPUPI-UHFFFAOYSA-N
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Description

N-butyl-2-(4-chlorophenyl)sulfonyl-N-methyl-4-(4-methylphenyl)sulfonyl-1,3-thiazol-5-amine is a complex organic compound that features a thiazole ring, sulfonyl groups, and various aromatic substituents

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-butyl-2-(4-chlorophenyl)sulfonyl-N-methyl-4-(4-methylphenyl)sulfonyl-1,3-thiazol-5-amine typically involves multiple steps, starting with the preparation of the thiazole ring. The thiazole ring can be synthesized through the Hantzsch thiazole synthesis, which involves the condensation of α-haloketones with thioamides. The sulfonyl groups are introduced through sulfonylation reactions using sulfonyl chlorides in the presence of a base such as triethylamine .

Industrial Production Methods

Industrial production methods for this compound would likely involve optimization of the synthetic route to maximize yield and minimize costs. This could include the use of continuous flow reactors for the sulfonylation steps and the development of efficient purification techniques to isolate the final product.

Chemical Reactions Analysis

Types of Reactions

N-butyl-2-(4-chlorophenyl)sulfonyl-N-methyl-4-(4-methylphenyl)sulfonyl-1,3-thiazol-5-amine can undergo various chemical reactions, including:

    Oxidation: The thiazole ring can be oxidized to form sulfoxides or sulfones.

    Reduction: The sulfonyl groups can be reduced to thiols or sulfides.

    Substitution: The aromatic rings can undergo electrophilic aromatic substitution reactions.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide for oxidation, reducing agents like lithium aluminum hydride for reduction, and electrophiles like halogens for substitution reactions.

Major Products

The major products formed from these reactions depend on the specific conditions used. For example, oxidation of the thiazole ring can yield sulfoxides, while reduction of the sulfonyl groups can produce thiols.

Scientific Research Applications

N-butyl-2-(4-chlorophenyl)sulfonyl-N-methyl-4-(4-methylphenyl)sulfonyl-1,3-thiazol-5-amine has several scientific research applications:

Mechanism of Action

The mechanism of action of N-butyl-2-(4-chlorophenyl)sulfonyl-N-methyl-4-(4-methylphenyl)sulfonyl-1,3-thiazol-5-amine involves its interaction with molecular targets such as enzymes or receptors. The sulfonyl groups can form strong interactions with amino acid residues in proteins, potentially inhibiting their activity. The thiazole ring can also participate in π-π stacking interactions with aromatic residues in proteins, further modulating their function.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

N-butyl-2-(4-chlorophenyl)sulfonyl-N-methyl-4-(4-methylphenyl)sulfonyl-1,3-thiazol-5-amine is unique due to the presence of both sulfonyl groups and the thiazole ring, which confer distinct chemical and biological properties

Properties

IUPAC Name

N-butyl-2-(4-chlorophenyl)sulfonyl-N-methyl-4-(4-methylphenyl)sulfonyl-1,3-thiazol-5-amine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H23ClN2O4S3/c1-4-5-14-24(3)20-19(30(25,26)17-10-6-15(2)7-11-17)23-21(29-20)31(27,28)18-12-8-16(22)9-13-18/h6-13H,4-5,14H2,1-3H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DULBTDAWHGPUPI-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCN(C)C1=C(N=C(S1)S(=O)(=O)C2=CC=C(C=C2)Cl)S(=O)(=O)C3=CC=C(C=C3)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H23ClN2O4S3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

499.1 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
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N-butyl-2-(4-chlorophenyl)sulfonyl-N-methyl-4-(4-methylphenyl)sulfonyl-1,3-thiazol-5-amine
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N-butyl-2-(4-chlorophenyl)sulfonyl-N-methyl-4-(4-methylphenyl)sulfonyl-1,3-thiazol-5-amine
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N-butyl-2-(4-chlorophenyl)sulfonyl-N-methyl-4-(4-methylphenyl)sulfonyl-1,3-thiazol-5-amine
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N-butyl-2-(4-chlorophenyl)sulfonyl-N-methyl-4-(4-methylphenyl)sulfonyl-1,3-thiazol-5-amine
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N-butyl-2-(4-chlorophenyl)sulfonyl-N-methyl-4-(4-methylphenyl)sulfonyl-1,3-thiazol-5-amine
Reactant of Route 6
N-butyl-2-(4-chlorophenyl)sulfonyl-N-methyl-4-(4-methylphenyl)sulfonyl-1,3-thiazol-5-amine

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